molecular formula C16H15ClN2O2 B5404542 4-chloro-N-[(2,6-dimethylphenyl)carbamoyl]benzamide

4-chloro-N-[(2,6-dimethylphenyl)carbamoyl]benzamide

Cat. No.: B5404542
M. Wt: 302.75 g/mol
InChI Key: KOHNFJYMTVMDIK-UHFFFAOYSA-N
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Description

4-chloro-N-[(2,6-dimethylphenyl)carbamoyl]benzamide is an organic compound with the molecular formula C15H14ClNO It is a benzamide derivative, characterized by the presence of a chloro group at the 4-position of the benzamide ring and a carbamoyl group attached to a 2,6-dimethylphenyl group

Safety and Hazards

The compound is classified as an Eye Irritant (category 2), Skin Irritant (category 2), and may cause respiratory irritation (STOT SE 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wash thoroughly after handling (P264), use only outdoors or in a well-ventilated area (P271), wear protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: Wash with plenty of water (P302 + P352) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[(2,6-dimethylphenyl)carbamoyl]benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 2,6-dimethylaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[(2,6-dimethylphenyl)carbamoyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Scientific Research Applications

4-chloro-N-[(2,6-dimethylphenyl)carbamoyl]benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-chloro-N-[(2,6-dimethylphenyl)carbamoyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(2,6-dimethylphenyl)benzamide
  • 4-chloro-N-(2,6-dimethylphenyl)carbamoyl]cyclohexylbenzamide
  • 4-chloro-N-(2,6-dimethylphenyl)carbamoyl]furan-2-ylmethylbenzamide

Uniqueness

4-chloro-N-[(2,6-dimethylphenyl)carbamoyl]benzamide is unique due to its specific substitution pattern and the presence of both chloro and carbamoyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-chloro-N-[(2,6-dimethylphenyl)carbamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2/c1-10-4-3-5-11(2)14(10)18-16(21)19-15(20)12-6-8-13(17)9-7-12/h3-9H,1-2H3,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOHNFJYMTVMDIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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